molecular formula C17H22N2O2 B3023372 1-(Naphthalen-1-yloxy)-3-piperazin-1-yl-propan-2-ol CAS No. 75375-26-7

1-(Naphthalen-1-yloxy)-3-piperazin-1-yl-propan-2-ol

Cat. No. B3023372
Key on ui cas rn: 75375-26-7
M. Wt: 286.37 g/mol
InChI Key: PODKTVHURWLQLF-UHFFFAOYSA-N
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Patent
US04269838

Procedure details

In the same manner as described in Example 1A, 9.1 g of piperazine is allowed to react with 10.8 g of α-naphthyl glycidyl ether to yield 10.0 g of N-[3-(naphth-1-yloxy)-2-hydroxypropyl]-piperazine. Five grams of this compound and 2.3 g of triethylamine are dissolved in 20 ml of benzene and, with stirring and at room temperature, 3.16 g of N,N-diethylcarbamyl chloride are added dropwise over a period of 30 minutes. When the addition is complete, the mixture is heated at reflux for 2 hours and, after cooling, washed with water and dried. The solvent is removed by distillation, the residue dissolved in ethanol and hydrogen chloride bubbled through the solution. The title compound is thus obtained as the hydrochloride which is recrystallized from isopropyl alcohol. Yield: 2.44 g; m.p. 152°-156° C.
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[CH2:7]([O:11][C:12]1[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[CH:15]=[CH:14][CH:13]=1)[CH:8]1[O:10][CH2:9]1>>[C:12]1([O:11][CH2:7][CH:8]([OH:10])[CH2:9][N:1]2[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]2)[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[CH:15]=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
9.1 g
Type
reactant
Smiles
N1CCNCC1
Step Two
Name
Quantity
10.8 g
Type
reactant
Smiles
C(C1CO1)OC1=CC=CC2=CC=CC=C12

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC2=CC=CC=C12)OCC(CN1CCNCC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: CALCULATEDPERCENTYIELD 64.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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